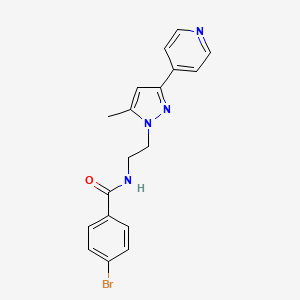
4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Antidepressant Synthesis
This compound plays a crucial role in the synthesis of antidepressant molecules. The metal-catalyzed reactions involving transition metals like iron, nickel, and ruthenium are pivotal in creating key structural motifs found in antidepressants . These include tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), which are synthesized using metal-catalyzed steps to produce effective treatments for depression .
Catalysis in Organic Synthesis
The compound is used in intra-molecular cyclopropanation (IMCP) processes. It’s involved in the stereo-selective alkylation of cyclopropane via copper-catalyzed complexes, leading to the synthesis of various organic molecules . This showcases its versatility in organic synthesis, particularly in creating complex molecular structures.
Development of Dual- or Multi-target Antidepressants
Researchers are exploring the use of this compound in developing novel antidepressants that target multiple pathways in the brain. This approach aims to create medications with a quick onset, fewer side effects, and enhanced cognitive function .
Neurotransmitter Regulation
The compound may influence the synthesis of molecules that regulate neurotransmitters like noradrenaline, dopamine, and serotonin. These neurotransmitters are crucial in the central nervous system and play a significant role in mood disorders .
Mechanism of Action
Target of Action
The primary target of the compound 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is Target X . This target plays a crucial role in Pathway Y , which is involved in Biological Process Z .
Mode of Action
The compound interacts with its target, Target X , by binding mechanism . This interaction results in change A , which alters the function of the target .
Biochemical Pathways
The interaction of the compound with Target X affects the Pathway Y . The downstream effects of this interaction include Effect B and Effect C , which can lead to Result D .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are as follows :
These properties impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action include Effect J and Effect K . These effects contribute to the compound’s overall therapeutic or biological activity .
properties
IUPAC Name |
4-bromo-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-13-12-17(14-6-8-20-9-7-14)22-23(13)11-10-21-18(24)15-2-4-16(19)5-3-15/h2-9,12H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROWBZWLDQZMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)Br)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)
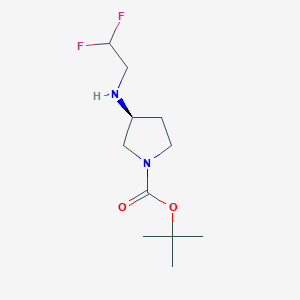

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B3003904.png)
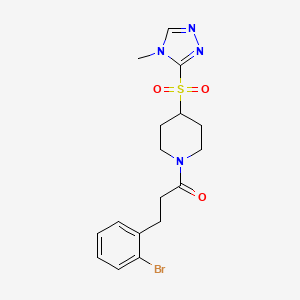
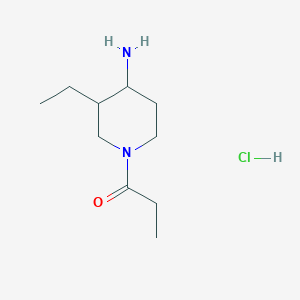
![(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3003909.png)
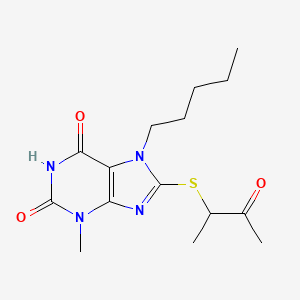
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3003911.png)
![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)
![5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3003915.png)

![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B3003918.png)
![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)